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For Researchers, Scientists, and Drug Development Professionals

Application Notes
2'-Oxoquinine, also known as quininone, is a ketone derivative of the cinchona alkaloid

quinine. The selective oxidation of the secondary alcohol at the C-9 position of quinine to a

carbonyl group yields this compound. While quinine itself is a well-known antimalarial drug, its

derivatives are of significant interest in medicinal chemistry for the development of new

therapeutic agents and as chiral catalysts in asymmetric synthesis. The protocol described

herein outlines a laboratory-scale synthesis of 2'-oxoquinine from quinine using an

Oppenauer-Woodward oxidation. This method is advantageous for its selectivity towards the

oxidation of the secondary alcohol without affecting other functional groups within the quinine

molecule.

Experimental Protocol: Oppenauer-Woodward
Oxidation of Quinine
This protocol is based on the established Woodward modification of the Oppenauer oxidation,

which utilizes a strong base and a ketone as a hydride acceptor, proving effective for

substrates like quinine where traditional aluminum-based catalysts may be less efficient due to

coordination with the basic nitrogen atom[1].
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Quinine (anhydrous)

Benzophenone

Potassium tert-butoxide (t-BuOK)

Toluene (anhydrous)

2 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

Round-bottom flask with a reflux condenser

Magnetic stirrer with heating mantle

Inert atmosphere setup (e.g., nitrogen or argon line)

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Standard laboratory glassware

Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve

benzophenone (2.0 equivalents) in anhydrous toluene.

Reagent Addition: While stirring, carefully add potassium tert-butoxide (2.0 equivalents) to

the solution. Heat the mixture to reflux until the solution develops a characteristic color,

indicating the formation of the benzophenone ketyl radical anion.

Substrate Addition: In a separate flask, dissolve anhydrous quinine (1.0 equivalent) in a

minimal amount of warm anhydrous toluene.

Reaction: Add the warm quinine solution to the refluxing benzophenone-potassium tert-

butoxide mixture. Continue to reflux the reaction mixture for 30-60 minutes. The progress of

the reaction can be monitored by thin-layer chromatography (TLC).

Quenching and Work-up: After the reaction is complete, cool the mixture to room

temperature. Carefully quench the reaction by the slow addition of water.

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with 2 M HCl to remove any unreacted quinine and other basic impurities, followed by

saturated NaHCO₃ solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude 2'-oxoquinine by silica gel column chromatography using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure

product.

Quantitative Data
A summary of the reactants and expected product information is provided in the table below.

Specific yield and purity data for this exact protocol are not widely reported in the literature;

therefore, empirical determination is necessary.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Molar
Equivalents

Yield (%) Purity (%)

Quinine C₂₀H₂₄N₂O₂ 324.42 1.0 -
>98%

(starting)

Benzophenon

e
C₁₃H₁₀O 182.22 2.0 - -

Potassium

tert-butoxide
C₄H₉KO 112.21 2.0 - -

2'-Oxoquinine C₂₀H₂₂N₂O₂ 322.40 - Not Reported Not Reported

Characterization Data
Detailed experimental characterization data for 2'-oxoquinine is not readily available in the

searched literature. The expected mass spectrometry and predicted nuclear magnetic

resonance (NMR) data are as follows:

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ for 2'-oxoquinine
(C₂₀H₂₂N₂O₂) would be approximately m/z 323.17.

¹H and ¹³C NMR: Specific chemical shift data for 2'-oxoquinine are not available in the cited

literature. Characterization would require comparison to the spectra of the starting material,

quinine, noting the disappearance of the C-9 alcohol proton and a downfield shift of the

adjacent carbons, along with the appearance of a ketone signal in the ¹³C NMR spectrum

(typically in the range of 190-220 ppm).

Visualizations
Caption: Oppenauer-Woodward oxidation of quinine to 2'-oxoquinine.

Caption: Experimental workflow for the synthesis of 2'-oxoquinine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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